[4-(6-Pyridin-2-ylpyridazin-3-YL)piperazin-1-YL]-(2-trifluoromethylphenyl)methanone
Overview
Description
“[4-(6-Pyridin-2-ylpyridazin-3-YL)piperazin-1-YL]-(2-trifluoromethylphenyl)methanone” is a chemical compound that has been studied for its potential anti-tubercular activity . It is part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. Unfortunately, the exact molecular structure analysis is not available in the current literature .Chemical Reactions Analysis
The chemical reactions involving this compound are not clearly detailed in the available literature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not clearly detailed in the available literature .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their potential for further development .
Biochemical Pathways
Similar compounds have been evaluated for their anti-tubercular activity, suggesting that they may affect the biochemical pathways related to the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM . Moreover, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, indicating that the compounds are non-toxic to human cells .
Biochemical Analysis
Biochemical Properties
It has been found that similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra . This suggests that [4-(6-Pyridin-2-ylpyridazin-3-YL)piperazin-1-YL]-(2-trifluoromethylphenyl)methanone may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions of this bacterium .
Cellular Effects
Similar compounds have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that this compound may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O/c22-21(23,24)16-6-2-1-5-15(16)20(30)29-13-11-28(12-14-29)19-9-8-18(26-27-19)17-7-3-4-10-25-17/h1-10H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXGLNBRQWUKER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C4=CC=CC=C4C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.